(3-Bromo-4-methoxyphenyl)methanol CAS number 38493-59-3 properties
(3-Bromo-4-methoxyphenyl)methanol CAS number 38493-59-3 properties
An In-depth Technical Guide to (3-Bromo-4-methoxyphenyl)methanol
CAS Number: 38493-59-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (3-Bromo-4-methoxyphenyl)methanol (CAS No. 38493-59-3), a valuable substituted benzyl alcohol intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it provides detailed experimental protocols for its synthesis and illustrates its potential utility as a building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery.
Physicochemical and Spectroscopic Properties
(3-Bromo-4-methoxyphenyl)methanol is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with bromo, methoxy, and hydroxymethyl groups, making it a versatile intermediate for further chemical modification.
Physicochemical Data
The key physical and chemical properties of (3-Bromo-4-methoxyphenyl)methanol are summarized in the table below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are primarily based on computational predictions.
| Property | Value | Source(s) |
| CAS Number | 38493-59-3 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1][2] |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 59-63 °C | [1] |
| Boiling Point | 307.3 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.513 g/cm³ (Predicted) | [4] |
| Flash Point | 139.6 °C (Predicted) | |
| Refractive Index | 1.57 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of (3-Bromo-4-methoxyphenyl)methanol. The available data is presented below.
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (CDCl₃) δ = 7.55-6.82 (m, 3H, Ar-H), 4.60 (s, 2H, -CH₂-), 3.89 (s, 3H, -OCH₃), 1.71 (br. s, 1H, -OH) | [5] |
| ¹³C NMR | (CDCl₃) δ = 155.4, 134.6, 132.3, 127.3, 111.9, 111.7, 64.3 (-CH₂-), 56.3 (-OCH₃) | [5] |
| Mass Spec. (EI) | m/z calculated for C₈H₉BrO₂ [M]⁺: 215.98; Found: 216.05 | [1] |
| IR Spectrum | Experimental data not readily available in searched databases. |
Synthesis and Reactivity
(3-Bromo-4-methoxyphenyl)methanol is typically synthesized via the reduction of a corresponding benzoic acid ester or aldehyde. Its chemical reactivity is dictated by the three functional groups: the aryl bromide, the benzyl alcohol, and the electron-donating methoxy group on the aromatic ring.
Experimental Protocol: Synthesis
The following protocol details the synthesis of (3-Bromo-4-methoxyphenyl)methanol via the reduction of a benzoate ester using diisobutylaluminum hydride (DIBAL-H).[1]
Reaction: Reduction of Methyl 3-bromo-4-methoxybenzoate
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Reaction Setup: Dissolve methyl 3-bromo-4-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of ester) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 2.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
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Reaction Progression: Stir the reaction mixture at -78 °C for 30 minutes. Subsequently, warm the mixture to 0 °C and continue stirring for an additional 30 minutes.
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Quenching: Cool the mixture back to -78 °C and quench the reaction by the slow, dropwise addition of methanol (5 mL per gram of starting ester).
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Workup: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) followed by ethyl acetate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Caption: Synthetic workflow for (3-Bromo-4-methoxyphenyl)methanol.
Reactivity and Applications in Drug Development
The aryl bromide moiety of (3-Bromo-4-methoxyphenyl)methanol serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This makes it a highly valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from established methods for similar aryl bromides, illustrating how this compound can be used to form biaryl structures.
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Reaction Setup: To a flame-dried flask, add (3-Bromo-4-methoxyphenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Caption: Representative workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
(3-Bromo-4-methoxyphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.
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GHS Pictogram: GHS07 (Exclamation Mark)[1]
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Statements:
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P264: Wash hands thoroughly after handling.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P332+P313: If skin irritation occurs: Get medical advice/attention.
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P337+P313: If eye irritation persists: Get medical advice/attention.
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Always consult the Safety Data Sheet (SDS) from the supplier before use.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. (3-Bromo-4-methoxyphenyl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. molbase.com [molbase.com]
- 5. wakayama-u.repo.nii.ac.jp [wakayama-u.repo.nii.ac.jp]
